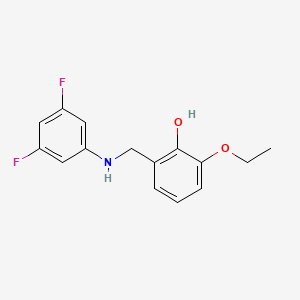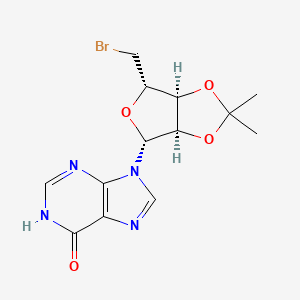
5'-Bromo-5'-deoxy-2',3'-O-(1-methylethylidene)-inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31010212 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31010212 involves several steps, including the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under specific conditions.
Step 2: Purification and isolation of intermediate products.
Step 3: Final reaction to produce MFCD31010212, followed by purification.
Industrial Production Methods
In industrial settings, the production of MFCD31010212 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of reagents and catalysts.
Continuous monitoring: Ensuring reaction conditions are maintained.
Purification: Using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD31010212 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution conditions: Often require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a variety of oxidized derivatives, while substitution reactions can yield a range of substituted compounds.
Scientific Research Applications
MFCD31010212 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and processes.
Medicine: Investigated for its potential therapeutic properties and applications.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD31010212 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to specific receptors or enzymes: Modulating their activity.
Altering cellular processes: Affecting signaling pathways or metabolic processes.
Inducing specific biological effects: Such as apoptosis or cell proliferation.
Properties
Molecular Formula |
C13H15BrN4O4 |
|---|---|
Molecular Weight |
371.19 g/mol |
IUPAC Name |
9-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H15BrN4O4/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)18-5-17-7-10(18)15-4-16-11(7)19/h4-6,8-9,12H,3H2,1-2H3,(H,15,16,19)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
QLEDKJSSRMRVJF-WOUKDFQISA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CNC4=O)CBr)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CNC4=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


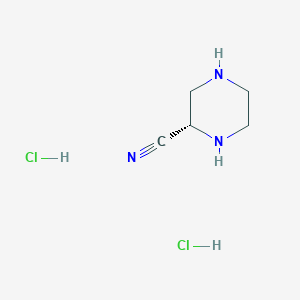



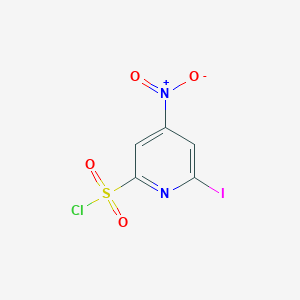


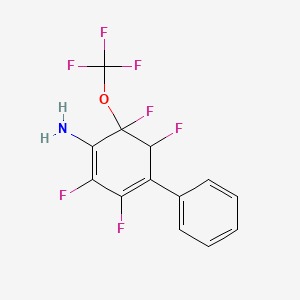
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B14859317.png)

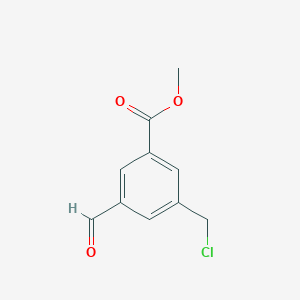
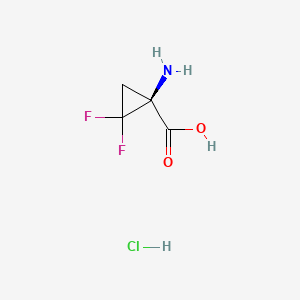
![[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride](/img/structure/B14859330.png)
